molecular formula C15H20N2O B1440846 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one CAS No. 1123242-53-4

8-Benzyl-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B1440846
CAS No.: 1123242-53-4
M. Wt: 244.33 g/mol
InChI Key: YDCQDXRNSYBVDA-UHFFFAOYSA-N
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Description

8-Benzyl-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic framework imparts rigidity to the molecule, which can enhance its binding affinity to biological targets. This compound has been explored for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .

Biochemical Analysis

Biochemical Properties

8-Benzyl-2,8-diazaspiro[4.5]decan-1-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. Notably, this compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by the binding of the compound to the kinase domain of RIPK1, thereby inhibiting its activity and preventing the downstream signaling events that lead to cell death . Additionally, this compound has shown inhibitory activity against tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are involved in inflammatory signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In U937 cells, a human monocytic cell line, the compound has demonstrated significant anti-necroptotic effects by inhibiting RIPK1 activity . This inhibition prevents the formation of necrosomes, which are essential for the execution of necroptosis. Furthermore, this compound has been shown to modulate the expression of genes regulated by TYK2 and JAK1, thereby influencing cell signaling pathways and reducing inflammation . The compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the kinase domain of RIPK1, inhibiting its activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts the necroptotic signaling pathway, thereby preventing cell death. Additionally, this compound binds to TYK2 and JAK1, inhibiting their kinase activity and reducing the phosphorylation of STAT proteins, which are critical for the transcription of inflammatory genes . These binding interactions result in the modulation of gene expression and the suppression of inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against RIPK1, TYK2, and JAK1, even after prolonged exposure . The long-term effects on cellular function may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1, TYK2, and JAK1 activity, leading to reduced inflammation and necroptosis . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Within tissues, this compound is primarily localized in the liver, kidneys, and spleen, where it exerts its therapeutic effects . The compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes, RIPK1, TYK2, and JAK1 . Additionally, this compound may be targeted to specific subcellular compartments through post-translational modifications or targeting signals . These modifications ensure that the compound reaches its intended site of action and exerts its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the benzyl group. One common synthetic route includes the cyclization of a suitable diamine precursor with a carbonyl compound under acidic or basic conditions to form the spirocyclic structure. The benzyl group can then be introduced via a nucleophilic substitution reaction using benzyl halides .

Industrial Production Methods: While specific industrial production methods for 8-Benzyl-2,8-diazaspiro[4This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

  • 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 2,8-Diazaspiro[4.5]decan-1-one derivatives

Comparison: 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of the benzyl group, which can enhance its biological activity and binding affinity to targets like RIPK1. Compared to other similar compounds, it has shown prominent inhibitory activity against RIPK1 with significant anti-necroptotic effects .

Properties

IUPAC Name

8-benzyl-2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-15(6-9-16-14)7-10-17(11-8-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCQDXRNSYBVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676400
Record name 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123242-53-4
Record name 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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